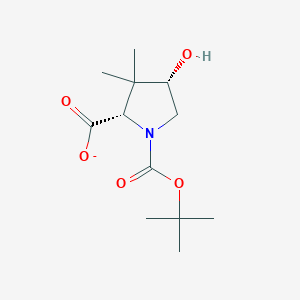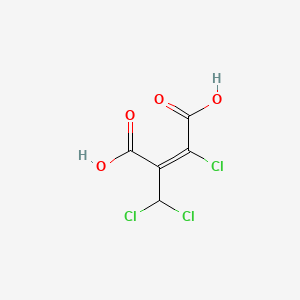
(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is an organic compound characterized by its unique structure, which includes a dichloromethyl group and a butenedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, altering the compound’s properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
Chemistry: In chemistry, (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their potential to treat diseases. Its unique structure may offer advantages in drug design and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and agrochemicals.
作用機序
The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Maleic Acid: A structurally related compound with similar reactivity but lacking the dichloromethyl group.
Fumaric Acid: An isomer of maleic acid with different geometric configuration and reactivity.
Chloromaleic Acid: A chlorinated derivative of maleic acid with similar properties.
Uniqueness: (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid stands out due to its unique combination of a dichloromethyl group and a butenedioic acid moiety
特性
CAS番号 |
126572-79-0 |
|---|---|
分子式 |
C5H3Cl3O4 |
分子量 |
233.43 g/mol |
IUPAC名 |
(Z)-2-chloro-3-(dichloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1+ |
InChIキー |
CNMCESFYDAVNPQ-OWOJBTEDSA-N |
異性体SMILES |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)(Cl)Cl |
正規SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


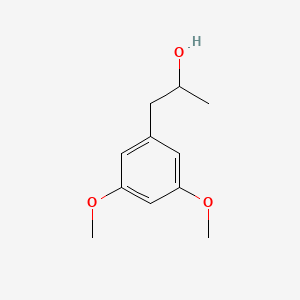

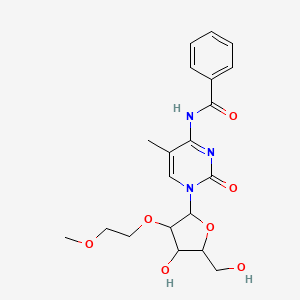
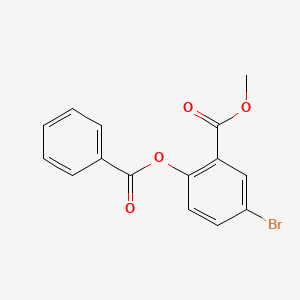

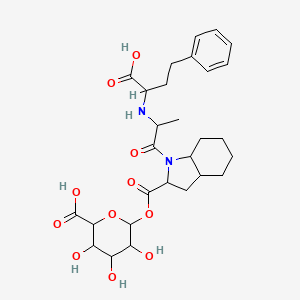
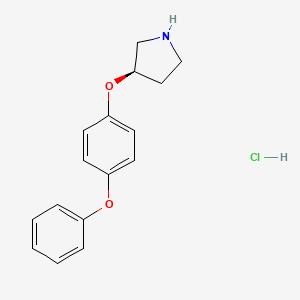
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
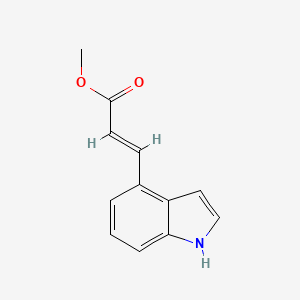
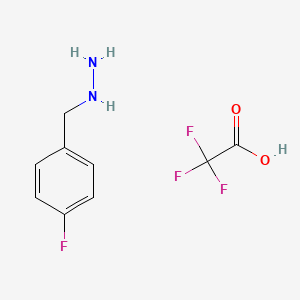
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
